molecular formula C17H16O3 B12953821 Benzoic 4-phenylbutanoic anhydride

Benzoic 4-phenylbutanoic anhydride

Cat. No.: B12953821
M. Wt: 268.31 g/mol
InChI Key: AZBTYNJGJZZVJO-UHFFFAOYSA-N
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Description

Benzoic 4-phenylbutanoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is a derivative of benzoic acid and 4-phenylbutanoic acid, forming a symmetrical anhydride

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:

2C6H5COOH+(CH3CO)2O(C6H5CO)2O+2CH3COOH2 \text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{(C}_6\text{H}_5\text{CO)}_2\text{O} + 2 \text{CH}_3\text{COOH} 2C6​H5​COOH+(CH3​CO)2​O→(C6​H5​CO)2​O+2CH3​COOH

Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Biological Studies: Used in studies related to enzyme inhibition and protein modification

Mechanism of Action

The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic 4-phenylbutanoic anhydride is unique due to its combination of benzoic and 4-phenylbutanoic acid moieties, which imparts distinct reactivity and properties. Its structure allows for the formation of a diverse range of derivatives, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-phenylbutanoyl benzoate

InChI

InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2

InChI Key

AZBTYNJGJZZVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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